N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
The compound N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with methoxy and methyl groups, coupled with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2.ClH/c1-12-7-8-13(23-4)15-16(12)25-18(19-15)21(10-9-20(2)3)17(22)14-6-5-11-24-14;/h5-8,11H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNWCEJWNRZYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Properties
Molecular Formula : C18H22ClN3O2S
Molecular Weight : 411.96 g/mol
CAS Number : 1219217-93-2
The compound features a complex structure that includes a thiophene ring, a benzo[d]thiazole moiety, and a dimethylamino ethyl group. Its structural complexity suggests potential for multiple biological activities, particularly in cancer therapy and neuropharmacology.
Preliminary studies indicate that this compound acts primarily as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors are known to increase the acetylation of histones, leading to altered gene expression and potential apoptosis in cancer cells. This mechanism is crucial in cancer treatment as it can reactivate silenced tumor suppressor genes and induce cell cycle arrest or apoptosis.
Additionally, the compound may exhibit anti-inflammatory properties and modulate neurotransmitter systems due to its structural similarity to known psychoactive compounds.
Anticancer Activity
Research has demonstrated that derivatives with similar structural features exhibit potent anticancer activity. For instance, compounds related to the benzo[d]thiazole structure have shown significant inhibition of tubulin polymerization, which is vital for cancer cell proliferation. In vitro studies have reported IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 3c | 9.5 - 33 | Various Cancer Cell Lines |
| 3a | 0.78 - 18 | Murine Cancer Cell Lines |
| 3e | 12 - 15 | Human Cancer Cell Lines |
These compounds have been shown to inhibit the growth of xenograft tumors in animal models, further supporting their potential as therapeutic agents .
Anti-inflammatory Effects
In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study highlighted the role of HDAC inhibitors in inducing apoptosis in cancer cells via increased histone acetylation. The compound's structural features facilitate binding to the HDAC enzyme.
- Tubulin Polymerization Inhibition : Research on similar thiophene derivatives revealed their ability to bind at the colchicine site on tubulin, leading to effective inhibition of microtubule assembly and subsequent cancer cell death .
- Neuropharmacological Potential : Given its structural resemblance to psychoactive substances, studies are ongoing to evaluate its effects on neurotransmitter systems, which may lead to applications in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Structural Features
- Benzo[d]thiazole Core : Similar to 1,2,4-triazole derivatives in , this compound employs a nitrogen-containing heterocycle. However, the benzo[d]thiazole system introduces distinct electronic and steric effects compared to triazoles due to sulfur incorporation and fused aromaticity.
- Substituent Effects : The 4-methoxy and 7-methyl groups on the benzo[d]thiazole ring contrast with sulfonyl and halogen substituents in triazole derivatives (e.g., compounds [7–9] in ). These substituents modulate lipophilicity and metabolic stability.
Table 1: Structural Comparison
Spectral Characterization
Infrared (IR) Spectroscopy
- C=O Stretch : The carboxamide group in the target compound would exhibit a C=O absorption band near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
- NH Stretch : Absence of NH bands (cf. 3150–3319 cm⁻¹ in compounds [4–6]) suggests full alkylation of the amine groups .
NMR Spectroscopy
- Chemical Shift Patterns : As in , regions of interest (e.g., aromatic protons, methyl/methoxy groups) would show distinct shifts. For example:
Table 2: Spectral Data Comparison
Pharmacokinetic and ADMET Considerations
highlights the importance of robust parameterization in pharmacokinetic models. For the target compound:
- log k Coefficient: Similar to equation (4) in , the dimethylaminoethyl group may enhance solubility (log k ≈ -2.5 to -3.0).
- Volume of Distribution (V) : Predicted to be moderate (0.8–1.2 L/kg) due to balanced lipophilicity and ionization .
Table 3: Pharmacokinetic Comparison
| Parameter | Target Compound (Predicted) | Model Compounds () |
|---|---|---|
| log k (Solubility) | -2.8 | -2.5 to -3.2 |
| V (L/kg) | 1.0 | 0.7–1.5 |
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity is attributed to its hybrid structure:
- A benzo[d]thiazol moiety, which enhances binding to hydrophobic pockets in enzymes or receptors.
- A dimethylaminoethyl group, contributing to solubility and cationic interactions with biological targets.
- A 4-methoxy-7-methyl substituent on the thiazole ring, modulating steric and electronic properties for target specificity.
- A thiophene-2-carboxamide backbone, facilitating hydrogen bonding and π-π stacking interactions.
Methodological validation includes molecular docking studies to map binding sites and SAR (Structure-Activity Relationship) analysis to isolate critical functional groups .
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
Key synthesis parameters include:
- Stepwise coupling : Sequential introduction of the benzo[d]thiazol and thiophene-carboxamide groups to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for amide bond formation.
- Temperature control : Maintaining 60–80°C during nucleophilic substitution steps to balance reactivity and decomposition.
- Purification : Use of continuous flow reactors (for scalability) and preparative HPLC (for purity >95%) .
Q. What analytical techniques are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm).
- X-ray crystallography : For resolving 3D conformation and intermolecular interactions in solid-state .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from:
- Solubility variations : Use standardized solvents (e.g., DMSO with <0.1% water) for in vitro assays.
- Assay interference : The dimethylaminoethyl group may chelate metal ions in enzymatic assays; include control experiments with EDTA.
- Metabolic instability : Conduct LC-MS/MS stability studies in liver microsomes to identify degradation pathways.
Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) is critical .
Q. What strategies are recommended for identifying the compound’s primary biological targets?
Approaches include:
- Chemoproteomics : Immobilize the compound on resin for pull-down assays to capture interacting proteins.
- Kinase profiling : Screen against a panel of 400+ kinases (e.g., using ADP-Glo™ assays) due to the thiazole moiety’s affinity for ATP-binding pockets.
- Transcriptomic analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis or autophagy markers) .
Q. How can researchers design derivatives to improve pharmacokinetic properties?
Derivative design should focus on:
- LogP optimization : Replace the methoxy group with polar substituents (e.g., hydroxyl or carboxyl) to reduce LogP from ~3.5 to <2.4.
- Metabolic blocking : Fluorination of the thiophene ring to inhibit CYP450-mediated oxidation.
- Prodrug strategies : Esterification of the carboxamide to enhance oral bioavailability.
Validate using PAMPA assays for permeability and hepatocyte clearance models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
